molecular formula C12H18FNO2 B8618303 n-(4-Fluorobenzyl)-1,1-dimethoxypropan-2-amine

n-(4-Fluorobenzyl)-1,1-dimethoxypropan-2-amine

Cat. No. B8618303
M. Wt: 227.27 g/mol
InChI Key: MEZKFANCWINCEG-UHFFFAOYSA-N
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Patent
US08604053B2

Procedure details

4-Fluorobenzylamine (3.00 mL, 26.2 mmol), pyruvic aldehyde dimethyl acetal (3.11 mL, 26.2 mmol), DCE (87 mL), and sodium triacetoxyborohydride (7.79 g, 36.7 mmol) were stirred at ambient temperature. After 14 hours, the reaction was complete as indicated by LCMS. To the reaction mixture was added 30% aqueous K3PO4 (pH=14; 60 mL). The layers were partitioned and the aqueous layer was, extracted with EtOAc (2×50 mL), and washed with brine (60 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to give the title compound (5.83 g, 25.7 mmol, 98% yield). MS (DCI/NH3) m/z 228 (M+H)+.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
7.79 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([CH:13]([O:16][CH3:17])[O:14][CH3:15])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>ClCCCl>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][CH:11]([CH3:10])[CH:13]([O:16][CH3:17])[O:14][CH3:15])=[CH:4][CH:3]=1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
3.11 mL
Type
reactant
Smiles
CC(=O)C(OC)OC
Name
Quantity
7.79 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
87 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
K3PO4
Quantity
60 mL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were partitioned
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
washed with brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1=CC=C(CNC(C(OC)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.7 mmol
AMOUNT: MASS 5.83 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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